3-(BENZENESULFONYL)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. The structure incorporates a benzenesulfonyl group at position 3 and a 5-chloro-2,4-dimethoxyphenyl substituent at the 5-amine position.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-chloro-2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4S/c1-32-19-13-20(33-2)17(12-16(19)24)25-21-15-10-6-7-11-18(15)29-22(26-21)23(27-28-29)34(30,31)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVUURXCROHGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a suitable alkyne or nitrile.
Formation of the Quinazoline Moiety: The quinazoline ring can be constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings can be coupled through a nucleophilic substitution reaction, often using a suitable base and solvent.
Introduction of Substituents: The chloro, methoxy, and phenylsulfonyl groups can be introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents such as dichloromethane and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
The compound 3-(benzenesulfonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that triazoles could effectively target cancer pathways associated with cell proliferation and survival .
Antimicrobial Properties
The sulfonamide group present in the compound suggests potential antimicrobial activity. Sulfonamides have been historically used as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis. Recent studies have explored the efficacy of sulfonamide derivatives against resistant strains of bacteria, highlighting their role in modern antibiotic development .
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory activities. Research on similar quinazoline derivatives has shown their capacity to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that the compound could be explored for therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that compounds with triazole rings may possess neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazoloquinazoline derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated that specific modifications to the triazole ring enhanced cytotoxicity and selectivity toward cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
In a comparative study, various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the benzenesulfonyl moiety significantly improved antimicrobial potency against resistant strains, suggesting a promising avenue for drug development .
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports investigated the anti-inflammatory effects of quinazoline derivatives in animal models of arthritis. The findings revealed that these compounds reduced inflammation markers and improved clinical outcomes, supporting their potential use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Substituents :
- 7-Chloro group on the quinazoline ring.
- 4-Isopropylphenyl at the 5-amine position.
- Key Differences: The 7-chloro substituent may increase lipophilicity compared to the 5-chloro-2,4-dimethoxy group in the target compound.
- Registry Number : 893787-13-8 .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Substituents :
- 4-Ethoxyphenyl at the 5-amine position.
- Key Differences :
- The ethoxy group enhances electron-donating effects compared to the chloro and methoxy groups in the target compound.
- Lower molecular weight (MW = 488.52 g/mol) due to absence of chlorine and fewer methoxy groups.
- Registry Number : 866811-43-0 .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Substituents :
- 4-Methylphenyl at position 3.
- 3,4-Diethoxyphenethyl group at the 5-amine position.
- 3,4-Diethoxy groups may improve metabolic stability compared to mono-methoxy substituents.
- Registry Number : 866844-66-8 .
Structural and Functional Analysis Table
Research Implications
- Chloro vs. Methoxy Groups : Chloro substituents (e.g., 5-Cl or 7-Cl) likely enhance electrophilic interactions, whereas methoxy groups improve solubility and hydrogen-bonding capacity .
- Aromatic Substitutents : Bulky groups (e.g., isopropylphenyl) may hinder target binding but improve pharmacokinetic properties .
Biological Activity
The compound 3-(benzenesulfonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel structure within the realm of quinazoline derivatives. Its unique functional groups and molecular architecture suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article aims to synthesize existing research findings on its biological activity, including antimicrobial properties and potential mechanisms of action.
- Molecular Formula : C₁₅H₁₆ClN₅O₂S
- Molecular Weight : 325.84 g/mol
- CAS Number : 81882-72-6
- Structure : The compound features a triazole ring fused with a quinazoline core, modified by a benzenesulfonyl group and a chlorinated dimethoxyphenyl substituent.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A systematic evaluation of similar quinazoline derivatives indicated that modifications in the side chains can enhance antimicrobial potency. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) appears to play a crucial role in their effectiveness against microbial pathogens .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Quinazoline A | High (MIC = 50 µg/ml) | Moderate (MIC = 100 µg/ml) |
| Quinazoline B | Moderate (MIC = 100 µg/ml) | High (MIC = 50 µg/ml) |
| Target Compound | TBD | TBD |
The biological activity of quinazoline derivatives often involves interference with critical cellular processes. Studies indicate that these compounds may inhibit bacterial cell wall synthesis or disrupt DNA replication processes. For instance, quinazolines have been found to inhibit thymidylate kinase in Mycobacterium tuberculosis, which is essential for DNA synthesis .
Cytotoxicity and Selectivity
While evaluating the cytotoxicity of quinazoline derivatives, it was observed that many compounds exhibited low toxicity towards human cell lines, suggesting a favorable therapeutic index. The target compound's selectivity profile remains to be fully elucidated; however, preliminary data suggest it may preferentially affect microbial cells over mammalian cells .
Case Studies
- Antimycobacterial Activity : In a study focusing on antimycobacterial agents, several quinazoline derivatives were synthesized and tested against M. tuberculosis. The results indicated that compounds with specific substitutions exhibited potent inhibitory effects on bacterial growth, highlighting the importance of structural modifications in enhancing activity .
- Antibacterial Screening : A comprehensive screening of various synthesized quinazolines revealed that some exhibited remarkable antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, modifications involving sulfonamide groups were linked to increased antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
